REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([O:5][C:6](=[O:20])[CH:7]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8](OCC)=O)[CH3:4]>C(O)C>[CH2:8]=[C:7]([CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:6]([O:5][CH2:3][CH3:4])=[O:20] |f:0.1|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
Water (14 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was acidified in an ice bath with concentrated hydrochloric acid (12.6 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and ether
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the ether was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with pyridine (26 mL), piperidine (1.22 g) and paraformaldehyde (3.56 g)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated in an oil bath (130°) for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
water (440 mL) was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with n-hexane (150 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed successively with water, 1N HCl, water, saturated NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(=O)OCC)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |